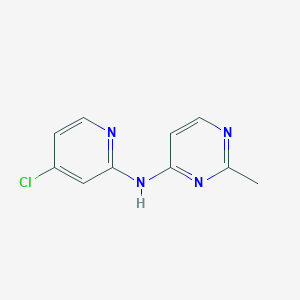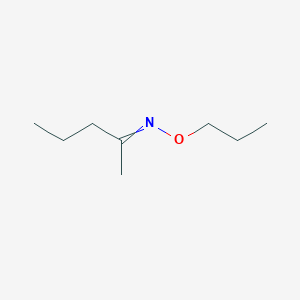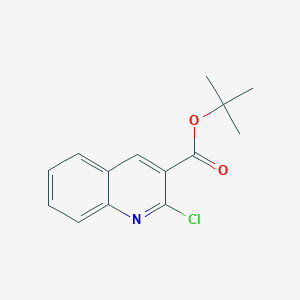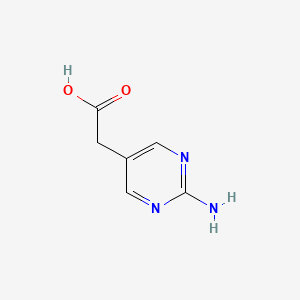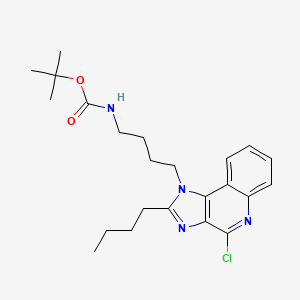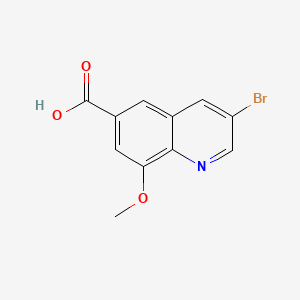
(2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol: is an organic compound that features a unique structure combining an oxadiazole ring with a methoxymethyl group and a phenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol typically involves the formation of the oxadiazole ring followed by the introduction of the methoxymethyl group and the phenylmethanol moiety. The specific synthetic routes and reaction conditions can vary, but common methods include cyclization reactions and nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective raw materials. The exact methods can vary depending on the desired purity and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of other compounds.
Biology: In biological research, (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxymethyl group contribute to its binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
- 2-Methyl-quinazolines
- Substituted naphthyridinone compounds
Comparison: Compared to similar compounds, (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol exhibits unique properties due to the presence of the oxadiazole ring and methoxymethyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl]methanol |
InChI |
InChI=1S/C11H12N2O3/c1-15-7-10-12-11(16-13-10)9-5-3-2-4-8(9)6-14/h2-5,14H,6-7H2,1H3 |
InChI-Schlüssel |
LBGITLAMKQHLHE-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NOC(=N1)C2=CC=CC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


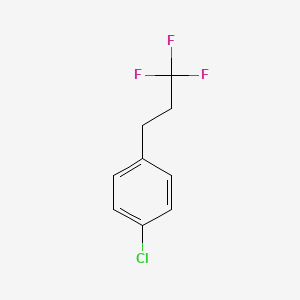
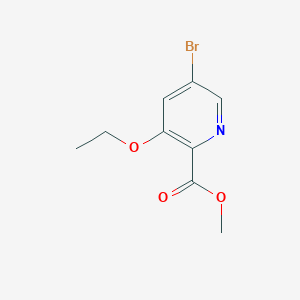
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
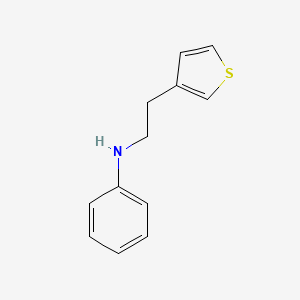
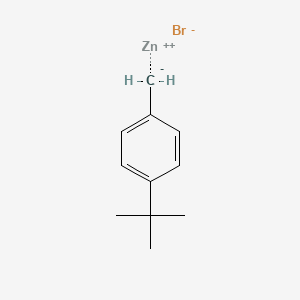
![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
